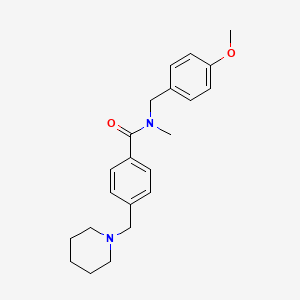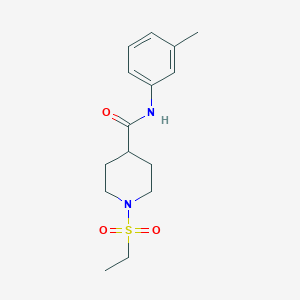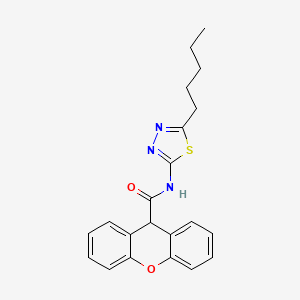![molecular formula C18H23N3O2 B4614628 2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)
2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide
Overview
Description
2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is a compound identified for its potential biological activity. Its synthesis and properties have been a subject of research in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide often involves multiple steps with suitable reaction procedures. For instance, the synthesis of diaryl piperazine acetamides, which are similar in structure, involves amide bond reversal techniques to provide compounds with excellent potency and improved stability (Matulenko et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a piperazine ring, which is crucial for their biological activity. The substitution on the aryl piperazine portion significantly affects their functional activity. Detailed structural characterization is often achieved using techniques like IR, 1H NMR, and single crystal X-ray diffraction (Zhang et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions during their synthesis, involving chloroacetylation, aminolysis, and cyclization processes. The precise reactions and their conditions significantly influence the final properties of the synthesized compounds (Verma et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical application of these compounds. These properties are usually assessed using various analytical techniques and are critical for determining the compounds' suitability for further development (Shibuya et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, chemical stability, and the presence of functional groups, define the interaction of these compounds with biological targets. The chemical properties are closely related to the molecular structure and are key to understanding their mechanism of action (Hussain et al., 2017).
Scientific Research Applications
Alzheimer's Disease Therapeutics
One study delves into the synthesis of multifunctional amides, including derivatives of the specified compound, for potential therapeutic applications in Alzheimer's disease. These compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, with one particular derivative showing promising enzyme inhibition activity. This suggests its potential as a template for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Anticancer Evaluation
Another research domain focuses on novel acetamide derivatives, possessing both 2-imino-4-arylthiazoles and morpholine or different piperazines, for their in vitro anticancer evaluation. Some compounds in this series showed promising activity against a panel of cancer cell lines, highlighting their potential as anticancer agents (Ali et al., 2013).
Marine Bioactive Compounds
Investigations into marine actinobacteria have led to the isolation of new compounds, including derivatives related to "2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide." These studies evaluate the cytotoxic activities of these compounds, potentially contributing to the discovery of new marine bioactive substances with therapeutic applications (Sobolevskaya et al., 2007).
Acetylcholinesterase Inhibitors
Research into new thiazole-piperazines as acetylcholinesterase inhibitors for the treatment of conditions like Alzheimer's disease highlights the utility of these compounds in developing treatments that target enzyme inhibition to manage disease symptoms. The study provides insight into the potential of these derivatives for therapeutic use (Yurttaş et al., 2013).
Antibacterial Activity
The synthesis and evaluation of isoxazolinyl oxazolidinones, including compounds related to the specified chemical structure, have demonstrated significant antibacterial activity against resistant strains. This research suggests the potential of these compounds in developing new antibacterial therapies (Varshney et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15-4-2-5-16(12-15)19-18(22)14-21-9-7-20(8-10-21)13-17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCOGZOWVLUBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4614547.png)
![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)


![4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4614586.png)
![N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4614592.png)
![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

![2-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)

![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)